Increased Lipophilicity (ΔXLogP3 = +0.3) vs the 1-Position Hydroxymethyl Analog Enhances Predicted Membrane Permeability
The target compound (CAS 1360603-30-0) possesses a computed XLogP3 of 0.9, compared to 0.6 for the 1-position regioisomer tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) where the carbamate is attached directly to the cyclopropyl ring carbon [1]. This +0.3 log unit increase, attributable to the methylene spacer, predicts moderately improved passive membrane permeability based on Lipinski-related guidelines where XLogP3 values between 1 and 3 are generally considered optimal for oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.3 (50% increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
Higher lipophilicity within the drug-like range improves the probability that final compounds derived from this building block will achieve adequate passive membrane permeability, a critical parameter in oral drug discovery programs.
- [1] PubChem Compound Summaries for CID 22408677 (target) and CID 11286907 (comparator). National Center for Biotechnology Information (2026). View Source
- [2] Lipinski, C.A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1–3, 2001, pp. 3–26. View Source
